N,N-dimethyl-4-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFFPCMQWLVVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dimethyl 4 Trifluoromethyl Aniline and Its Advanced Derivatives
Strategic Approaches to N,N-Dialkylation of Trifluoromethylated Anilines
The direct N,N-dialkylation of anilines bearing a trifluoromethyl group is a primary method for the synthesis of N,N-dimethyl-4-(trifluoromethyl)aniline. A common and effective method involves the use of alkylating agents such as trimethyl phosphate (B84403). For instance, the reaction of m-trifluoromethylaniline with trimethyl phosphate provides a pathway to m-trifluoromethyl-N,N-dimethylaniline. orgsyn.org
The procedure involves heating a solution of the trifluoromethyl-substituted aniline (B41778) with a slight molar excess of trimethyl phosphate. orgsyn.org The reaction mixture is heated to reflux, typically around 145–150°C, for a period of about two hours. orgsyn.org Following the reaction, the mixture is cooled and then hydrolyzed with a sodium hydroxide (B78521) solution to break down any remaining phosphate esters. orgsyn.org The desired N,N-dimethylated product is then extracted from the aqueous mixture using an organic solvent like ether. orgsyn.org Purification is typically achieved through distillation under reduced pressure. orgsyn.org It is noted that using equimolar amounts of the aniline and phosphate can lead to higher yields, though it may result in trace amounts of the N-methylated byproduct, which can be removed by treatment with acetic anhydride (B1165640) followed by redistillation. orgsyn.org
| Starting Material | Reagent | Conditions | Product | Yield |
| m-trifluoromethylaniline | Trimethyl phosphate | Reflux (145–150°C), 2 hours; then NaOH hydrolysis | m-Trifluoromethyl-N,N-dimethylaniline | 55–58% |
Fluorination Strategies for the Construction of N-(trifluoromethyl)aniline Frameworks
The introduction of a trifluoromethyl group directly onto the nitrogen atom of anilines represents an advanced strategy for creating N-(trifluoromethyl)aniline frameworks. This transformation can significantly alter the electronic properties and biological activity of the parent molecule.
N-Trifluoromethylation of Amine Functionalities
Recent advancements have led to the development of efficient methods for the N-trifluoromethylation of amines. One notable approach utilizes sodium triflinate (CF3SO2Na) in the presence of triphenylphosphine (B44618) and a fluoride (B91410) source, such as silver fluoride (AgF). rsc.org This method has been successfully applied to a range of N-methylanilines to produce N-methyl-N-(trifluoromethyl)anilines. The reaction proceeds under relatively mild conditions, typically at room temperature to 50°C. rsc.org
Another innovative one-step method for the N-trifluoromethylation of secondary amines employs carbon disulfide (CS2) and silver fluoride (AgF). chinesechemsoc.org This protocol is advantageous due to the use of readily available starting materials and reagents. The versatility of this method has been demonstrated through the synthesis of various N,N-dialkyl and N-(hetero)aromatic N-CF3-containing compounds. chinesechemsoc.org The introduction of the N-CF3 moiety is of significant interest in medicinal chemistry as it can modulate pharmacokinetic properties like lipophilicity and amine basicity. researchgate.net
| Substrate | Reagents | Conditions | Product | Yield |
| N-methylaniline | CF3SO2Na, PPh3, AgF | MeCN, 50°C, 5 h | N-methyl-N-(trifluoromethyl)aniline | - |
| N-methyl-4-nitroaniline | CF3SO2Na, PPh3, AgF | MeCN, 50°C, 5 h | N-methyl-4-nitro-N-(trifluoromethyl)aniline | 87% rsc.org |
| 4-methoxy-N-methylaniline | CF3SO2Na, PPh3, AgF | MeCN, 50°C, 5 h | 4-methoxy-N-methyl-N-(trifluoromethyl)aniline | 77% rsc.org |
| N-methyl-4-(methoxycarbonyl)aniline | CF3SO2Na, PPh3, AgF | MeCN, 50°C, 5 h | methyl 4-(methyl(trifluoromethyl)amino)benzoate | 90% rsc.org |
Photoinduced Trifluoromethylation and Difluoroalkylation of Anilines
Photoinduced methods have emerged as powerful tools for the introduction of fluorinated alkyl groups onto aniline scaffolds under mild conditions. rsc.orgresearchgate.net These reactions often utilize photocatalysts that, upon visible light irradiation, can initiate the formation of trifluoromethyl or difluoroalkyl radicals from suitable precursors. rsc.orgresearchgate.net These radicals then react with the aniline derivatives to form the desired products. rsc.orgresearchgate.net
One approach involves the use of an organic photocatalyst, such as Eosin Y, to promote the difluoroalkylation of anilines. nih.gov This system operates through an oxidative quenching cycle where the excited photocatalyst interacts with a fluorinated radical precursor to generate a difluoroalkyl radical. nih.govacs.org This radical then combines with the aniline. nih.govacs.org Another strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a reagent like ethyl difluoroiodoacetate. nih.govacs.org Photoexcitation of this complex directly leads to the formation of the difluoroalkylated aniline. nih.govacs.org
These photoinduced methods are advantageous due to their operational simplicity, good functional group tolerance, and avoidance of harsh reagents or transition metals. rsc.orgresearchgate.net
| Aniline Derivative | Fluoroalkyl Source | Catalyst/Conditions | Product | Yield |
| N,N-dimethylaniline | ICF2COOEt | Eosin Y, visible light | Ethyl 2,2-difluoro-2-(phenylamino)acetate derivative | - |
| 4-(tert-butyl)-N,N-dimethylaniline | ICF2COOEt | EDA complex, 427 nm LED | Ethyl 2-(4-(tert-butyl)-N-methylanilino)-2,2-difluoroacetate | - |
| 4-methoxy-N,N-dimethylaniline | ICF2COOEt | Eosin Y, visible light | Dialkylated product | Good to excellent acs.org |
Modification and Derivatization via Aromatic Substitutions
Aromatic substitution reactions provide a versatile platform for the further functionalization of the this compound core, allowing for the introduction of a wide range of substituents on the aromatic ring.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. masterorganicchemistry.com The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, can activate the ring towards attack by nucleophiles. stackexchange.com In the context of trifluoromethyl-substituted anilines, if a suitable leaving group is present on the ring, it can be displaced by a nucleophile.
For example, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various aniline derivatives proceeds via an anilino-dechlorination, which is a nucleophilic aromatic substitution. researchgate.net The reaction kinetics are second-order, and the rate is influenced by the nature and position of substituents on the aniline nucleophile, suggesting an addition-elimination mechanism. researchgate.net The electron-withdrawing trifluoromethyl and nitro groups stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the substitution. masterorganicchemistry.com
| Electrophile | Nucleophile | Conditions | Product |
| 4-chloro-3,5-dinitrobenzotrifluoride | Substituted anilines | Methanol, room temperature | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives |
Electrophilic Aromatic Substitution Reactions
In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org The N,N-dimethylamino group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the trifluoromethyl group is a strong deactivating group and is meta-directing due to its inductive electron-withdrawing effect. lkouniv.ac.in
When both groups are present on the same ring, as in this compound, their directing effects are in opposition. The powerful activating and ortho-, para-directing N,N-dimethylamino group generally dictates the position of electrophilic attack. Therefore, electrophilic substitution is expected to occur at the positions ortho to the N,N-dimethylamino group (positions 2 and 6).
An example of an electrophilic aromatic substitution on a related compound is the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline. Treatment with a mild brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in dichloromethane (B109758) at low temperatures results in the formation of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org This demonstrates the feasibility of selective halogenation on the trifluoromethyl-substituted aniline ring. orgsyn.org
| Substrate | Reagent | Conditions | Product |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane, -10°C to 0°C | 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline |
Redox Chemistry in Synthetic Transformations
Redox chemistry plays a pivotal role in the synthetic pathways leading to this compound. Specifically, the oxidation of precursor molecules to introduce a nitro group, followed by the reduction of this group to form the desired amine, is a common and effective strategy. These transformations allow for the precise placement of the dimethylamino group relative to the trifluoromethyl substituent.
Oxidation Pathways for Nitro Derivatives
The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of this compound via a redox pathway. This is typically achieved through electrophilic aromatic substitution, specifically nitration. The starting material for this process is often a derivative of 3-(trifluoromethyl)aniline (B124266).
A common strategy involves the nitration of an N-acylated derivative of 3-(trifluoromethyl)aniline to control the regioselectivity of the reaction. For instance, m-(trifluoromethyl)aniline can be first acylated with acetyl chloride to form N-(3-(trifluoromethyl)phenyl)acetamide. This acetanilide (B955) derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The acetyl protecting group can then be removed to yield 4-nitro-3-(trifluoromethyl)aniline. google.com Subsequent N,N-dimethylation would lead to the desired nitro intermediate.
Alternatively, direct nitration of N,N-dimethyl-3-(trifluoromethyl)aniline can be performed. However, the strong activating and ortho,para-directing nature of the dimethylamino group, coupled with the meta-directing influence of the trifluoromethyl group, requires careful control of reaction conditions to achieve the desired 4-nitro substitution pattern. The reaction is typically carried out at low temperatures using a nitrating mixture of nitric acid and sulfuric acid.
A specific example of a relevant oxidation reaction is the nitration of m-trifluoromethyl acetanilide, which yields 4-nitro-3-trifluoromethyl acetanilide. This process is detailed in the following table.
Table 1: Nitration of m-Trifluoromethyl Acetanilide
| Reactant | Reagents | Solvent | Temperature Range (°C) | Product |
|---|---|---|---|---|
| m-Trifluoromethyl Acetanilide | Concentrated Nitric Acid | Aprotic Solvent | 35 - 80 | 4-Nitro-3-trifluoromethyl Acetanilide |
This data is synthesized from patent literature describing similar transformations. google.com
Reduction Strategies for Amine Synthesis
The reduction of the nitro group in N,N-dimethyl-4-nitro-3-(trifluoromethyl)aniline is the final and crucial step to obtain the target compound, this compound. A variety of reducing agents and catalytic systems can be employed for this transformation, with catalytic hydrogenation being a widely used and efficient method.
Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium, platinum, or nickel, often supported on carbon, in the presence of hydrogen gas. This method is highly effective for the reduction of aromatic nitro compounds to their corresponding anilines. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and purity of the desired product.
For example, the catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline has been studied using a nickel on alumina-silicate catalyst. The reaction proceeds efficiently in ethanol (B145695) under hydrogen pressure, with the initial rate of reaction showing a near first-order dependence on both the substrate concentration and hydrogen pressure.
Another relevant example is the catalytic hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline using bimetallic copper/nickel nanoparticles. This study highlights the effectiveness of nanoparticle catalysts in the reduction of substituted nitroanilines. The reaction is typically carried out in a stainless-steel autoclave under hydrogen pressure. bohrium.com
The following table summarizes typical conditions for the catalytic hydrogenation of a substituted nitroaniline derivative.
Table 2: Catalytic Hydrogenation of 3-nitro-4-methoxy-acetylaniline
| Substrate | Catalyst | Solvent | H2 Pressure (MPa) | Temperature (°C) | Product |
|---|---|---|---|---|---|
| 3-nitro-4-methoxy-acetylaniline | Bimetallic Cu-Ni Nanoparticles | Methanol | 0.8 | 140 | 3-amino-4-methoxy-acetylaniline |
This data is based on a study of a similar substituted nitroaniline reduction. bohrium.com
These reduction strategies are generally applicable to the synthesis of this compound from its nitro precursor, providing a reliable and high-yielding route to this important fluorinated compound.
In-depth Computational Analysis of this compound Remains Largely Undocumented in Public Research
A comprehensive review of available scientific literature reveals a notable absence of detailed computational chemistry studies focused specifically on the compound this compound. While extensive research exists on related aniline derivatives and the theoretical methods outlined for analysis, specific data sets and in-depth electronic structure elucidation for this particular molecule are not readily found in published materials.
Computational chemistry provides powerful tools for understanding the electronic properties and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock Theory (HFT) are standard approaches for this purpose. However, the application of these techniques to this compound, including specific basis set selections, has not been detailed in accessible research.
Similarly, critical descriptors of chemical behavior, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are central to frontier molecular orbital theory but have not been specifically calculated and reported for this compound. Analyses that provide a visual understanding of reactive sites, like Molecular Electrostatic Potential (MEP) mapping, and investigations into the subtle forces governing molecular assembly, such as Non-Covalent Interaction (NCI) analysis, also appear to be absent from the scientific record for this compound.
While computational studies have been performed on structurally similar molecules, including other substituted anilines, this information cannot be directly extrapolated to provide a scientifically accurate and thorough analysis of this compound. The unique combination of the electron-donating N,N-dimethylamino group and the strongly electron-withdrawing trifluoromethyl group at the para position creates a distinct electronic environment that requires specific computational investigation.
Consequently, due to the lack of published research data, a detailed article on the computational and electronic structure of this compound, complete with specific findings and data tables as requested, cannot be generated at this time without resorting to speculation. Further computational research is required to elucidate the specific electronic properties of this compound.
Quantum Chemical Investigation of Substituent Effects
Quantum chemical calculations have become an indispensable tool for understanding the intricate relationship between molecular structure and electronic properties. In the case of this compound, computational methods provide profound insights into how the interplay between the electron-donating N,N-dimethylamino group and the electron-withdrawing trifluoromethyl group dictates the molecule's behavior.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent, a characteristic that fundamentally influences the electronic landscape of the aniline ring. Its effect is primarily twofold: a strong negative inductive effect (-I) and a notable impact on resonance stabilization.
This strong inductive pull directly counteracts the electron-donating mesomeric or resonance effect (+M) of the N,N-dimethylamino group. The lone pair of electrons on the nitrogen atom is less available for delocalization into the π-system of the benzene (B151609) ring because the ring itself is made more electron-poor by the -CF3 group. Natural Bond Orbital (NBO) analysis, a common computational technique, quantifies this interaction by calculating the stabilization energy associated with the delocalization of the nitrogen lone pair (n_N) into the antibonding π* orbitals of the benzene ring (n_N → π*_ring). In this compound, this stabilization energy is expected to be lower compared to unsubstituted N,N-dimethylaniline, indicating reduced electron donation.
The interplay of these effects is clearly reflected in the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically centered on the electron-rich dimethylamino group and the aniline ring, while the LUMO is predominantly located on the electron-deficient part of the molecule, including the trifluoromethyl group and the adjacent ring carbons. The strong electron-withdrawing nature of the -CF3 group significantly lowers the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap indicates that the molecule can be more easily excited electronically, which has important implications for its photophysical properties.
An illustrative comparison of calculated electronic properties for N,N-dimethylaniline and its 4-trifluoromethyl derivative is presented below. These values are representative of typical results obtained from Density Functional Theory (DFT) calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|---|
| N,N-dimethylaniline | -5.15 | -0.85 | 4.30 | 1.61 |
| This compound | -5.60 | -1.50 | 4.10 | 3.95 |
The photophysical behavior of this compound is governed by its conformational flexibility, particularly the rotation of the N,N-dimethylamino group, and the dynamics of its electronically excited states. This molecule is a classic example of a "push-pull" system, where the electron-donating group (-N(CH3)2) and the electron-withdrawing group (-CF3) promote a significant redistribution of electron density upon photoexcitation.
In the ground state (S0), the molecule adopts a conformation where the dimethylamino group is nearly planar with the benzene ring, allowing for maximal resonance stabilization. However, upon absorption of light, the molecule is promoted to a locally excited (LE) state. In nonpolar solvents, the molecule typically relaxes from this LE state by emitting fluorescence, returning to the ground state.
In polar solvents, however, a different deactivation pathway becomes accessible. Experimental studies on N,N-dialkyl-4-(trifluoromethyl)anilines have demonstrated the formation of an intramolecular charge transfer (ICT) state in solvents like acetonitrile. semanticscholar.org This process is driven by the stabilization of a highly polar excited state by the polar solvent molecules.
Computational studies on analogous "push-pull" molecules suggest that the formation of the ICT state is facilitated by a significant conformational change: the twisting of the dimethylamino group to a position perpendicular to the plane of the aromatic ring. This conformation is known as the Twisted Intramolecular Charge Transfer (TICT) state. In the TICT geometry, the p-orbital of the amino nitrogen is orthogonal to the π-system of the ring, which minimizes electronic coupling and allows for a more complete transfer of an electron from the donor (dimethylamino) to the acceptor (trifluoromethyl-substituted ring). This leads to a highly polar state with a large dipole moment, which is strongly stabilized by polar solvents.
A potential energy surface scan, calculated using methods like Time-Dependent Density Functional Theory (TD-DFT), can illustrate the energetics of this process. The scan typically plots the energy of the ground state (S0) and the first excited state (S1) as a function of the dihedral angle of the dimethylamino group.
The table below provides a hypothetical representation of such a potential energy surface scan for this compound in a polar solvent, based on computational studies of similar systems.
| Dihedral Angle (°) (C-C-N-C) | Relative Energy S0 (kcal/mol) | Relative Energy S1 (kcal/mol) | State Character |
|---|---|---|---|
| 0 | 0.0 | 0.0 | Locally Excited (LE) State |
| 15 | 0.5 | -0.2 | - |
| 30 | 2.0 | -0.8 | - |
| 45 | 4.5 | -1.5 | Transition Region |
| 60 | 7.0 | -2.5 | - |
| 75 | 9.0 | -3.8 | - |
| 90 | 10.0 | -4.5 | Twisted Intramolecular Charge Transfer (TICT) State |
As the table illustrates, in the excited state (S1), there is an energetic driving force to move from the planar LE conformation (0°) to the perpendicular TICT conformation (90°), which represents a minimum on the excited-state potential energy surface. In contrast, this twisted conformation is highly unfavorable in the ground state (S0). This mechanism explains the dual fluorescence sometimes observed in such compounds, with one emission band from the LE state and a red-shifted band from the stabilized TICT state.
Advanced Spectroscopic Characterization for Structural and Electronic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of N,N-dimethyl-4-(trifluoromethyl)aniline, providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic and methyl protons. The aromatic region shows a characteristic AA'BB' system due to the para-substitution pattern. The protons ortho to the N,N-dimethylamino group (H-2, H-6) are shielded and appear upfield, while the protons ortho to the trifluoromethyl group (H-3, H-5) are deshielded and appear downfield. The six protons of the two equivalent methyl groups on the nitrogen atom give rise to a sharp singlet.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| Ar-H (H-3, H-5) | 7.49 | Doublet (d) | 8.6 |
| Ar-H (H-2, H-6) | 6.72 | Doublet (d) | 8.5 |
| N(CH₃)₂ | 3.03 | Singlet (s) | N/A |
Note: Data recorded in CDCl₃ at 400 MHz.
The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The electron-donating dimethylamino group causes significant shielding of the ortho (C-2, C-6) and para (C-4) positions, while the electron-withdrawing trifluoromethyl group deshields the carbon to which it is attached (C-4). The spectrum is further complicated by carbon-fluorine coupling (J-coupling), which splits the signals of the trifluoromethyl carbon and the aromatic carbons. The CF₃ carbon appears as a quartet with a large one-bond coupling constant (¹JCF), while other aromatic carbons show smaller two-, three-, and four-bond couplings.
| Carbon Assignment | Chemical Shift (δ) [ppm] | Multiplicity (due to C-F coupling) | Coupling Constant (J) [Hz] |
|---|---|---|---|
| C-1 (C-N) | 152.3 | Singlet | N/A |
| C-2, C-6 | ~111.5 | Singlet | N/A |
| C-3, C-5 | 126.3 | Quartet (q) | ³JCF = 3.6 |
| C-4 (C-CF₃) | 117.4 | Quartet (q) | ²JCF = 32.7 |
| CF₃ | 125.1 | Quartet (q) | ¹JCF = 270.3 |
| N(CH₃)₂ | ~40.1 | Singlet | N/A |
*Note: Data recorded in CDCl₃ at 101 MHz. Chemical shifts are estimated based on typical values for substituted anilines as they were not fully reported in the source literature.
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the spectrum shows a single sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift is indicative of the electronic environment of the trifluoromethyl group.
| Fluorine Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| -CF₃ | -60.8 |
Note: Data recorded in CDCl₃ at 375 MHz.
While specific experimental 2D NMR data for this compound is not widely published, the expected correlations can be predicted to confirm its structure:
COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks between scalar-coupled protons. The primary correlation would be observed between the aromatic protons at 7.49 ppm (H-3, H-5) and 6.72 ppm (H-2, H-6), confirming their ortho relationship on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity. NOESY would show a correlation between the N-methyl protons (3.03 ppm) and the ortho aromatic protons (H-2, H-6 at 6.72 ppm), confirming their spatial closeness.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. Expected cross-peaks would appear between:
Reactivity Mechanisms and Reaction Kinetics
Mechanistic Studies of Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This subsection details the mechanistic pathways through which N,N-dimethylaniline and its derivatives, including the 4-(trifluoromethyl) analog, participate in such transformations.
While direct Grignard reactions involving N,N-dimethyl-4-(trifluoromethyl)aniline are not extensively documented, the reactivity of closely related compounds provides significant mechanistic insight. A key example is the transformation of 4-bromo-N,N-dimethylaniline. This compound can be readily converted into its corresponding Grignard reagent, 4-(N,N-dimethylamino)phenylmagnesium bromide. This organometallic intermediate serves as a powerful nucleophile for the formation of new carbon-carbon bonds.
The general mechanism for the reaction of a Grignard reagent with a nitrile, for instance, involves the nucleophilic addition of the Grignard's carbanionic carbon to the electrophilic carbon of the nitrile group. nih.gov This addition forms a new C-C bond and results in an intermediate imine salt. Subsequent hydrolysis of this imine in an acidic aqueous workup cleaves the carbon-nitrogen double bond, yielding a ketone. nih.gov
In a specific application, the Grignard reagent derived from 4-bromo-N,N-dimethylaniline has been used in the synthesis of triarylmethane dyes. researchgate.net Its reaction with electrophiles like diethyl carbonate or methyl benzoate, followed by acidic hydrolysis, leads to the formation of dyes such as Crystal Violet and Malachite Green, respectively. researchgate.net The kinetic data for the reaction between a Grignard reagent and a nitrile indicate a second-order reaction, being first order in both the Grignard reagent and the nitrile. nih.gov
Photoinduced reactions offer a powerful and often mild route to form carbon-carbon bonds. For N,N-dimethylaniline and its derivatives, these reactions typically proceed via the formation of a radical species under photoredox catalysis. The core mechanistic step involves the generation of an α-amino radical from one of the N-methyl groups.
Under visible light irradiation, a photocatalyst (such as a ruthenium or iridium complex) absorbs a photon and is promoted to an excited state. acs.orgrsc.org This excited photocatalyst is a potent single-electron oxidant and can accept an electron from the electron-rich N,N-dimethylaniline derivative, which acts as a reductive quencher. This single electron transfer (SET) process generates a radical cation of the aniline (B41778). researchgate.net Subsequent deprotonation of a C-H bond on one of the methyl groups by a mild base yields a highly reactive α-amino radical.
This α-amino radical is the key intermediate for C-C bond formation and can engage in a variety of subsequent reactions:
Addition to Alkenes: The radical can add across the double bond of an electron-deficient alkene, such as a maleimide, initiating the formation of a new C-C bond. mdpi.com
Cross-Coupling: In dual catalytic systems, this radical can be intercepted by a nickel co-catalyst to participate in cross-coupling reactions with partners like aryl halides, effectively forming a new C-C bond at the benzylic position. rsc.org
Cascade Reactions: The radical can initiate cascade reactions, for example, by coupling with α-azidochalcones, leading to the formation of one C-C and two C-N bonds in a single synthetic operation. acs.org
It is noteworthy, however, that the reactivity is not universal. In certain photocyclization reactions of stilbene (B7821643) derivatives, the presence of a dimethylamino substituent has been observed to inhibit the reaction. rsc.org
Electrochemical Reaction Mechanisms
The electrochemical behavior of N,N-dimethylaniline derivatives is characterized by electron transfer processes that lead to the formation of reactive intermediates. Techniques like cyclic voltammetry provide detailed information on these mechanisms.
The anodic oxidation of N,N-dimethylaniline (DMA), a close analog of the title compound, has been extensively studied using cyclic voltammetry. In a non-aqueous solvent like acetonitrile, the cyclic voltammogram of DMA typically shows a single, irreversible anodic peak on the initial scan at a potential of approximately +0.76 V versus a Saturated Calomel Electrode (SCE). acs.org The irreversibility of this peak, even at high scan rates, indicates that the initially formed product, the DMA radical cation (DMA•+), is highly unstable and undergoes rapid subsequent chemical reactions. acs.org
Upon scan reversal, no corresponding cathodic peak for the reduction of DMA•+ is observed. Instead, new redox couples appear at different potentials. acs.orgrsc.org These new peaks correspond to the oxidation and reduction of the major product formed from the dimerization of the DMA•+ radical cations. rsc.org This product is identified as N,N,N',N'-tetramethylbenzidine (TMB), which is formed by a tail-to-tail coupling at the para positions of two DMA•+ radicals, followed by the loss of two protons. rsc.org
| Compound | Process | Peak Potential (Epa) vs. SCE | Characteristics | Reference |
|---|---|---|---|---|
| N,N-Dimethylaniline | Initial Oxidation (DMA → DMA•+ + e-) | ~0.76 V | Irreversible anodic peak | acs.org |
| N,N,N',N'-Tetramethylbenzidine (TMB) | First Oxidation (TMB → TMB•+ + e-) | ~0.55 V | Reversible redox couple | rsc.org |
| N,N,N',N'-Tetramethylbenzidine Radical Cation (TMB•+) | Second Oxidation (TMB•+ → TMB2+ + e-) | ~0.67 V | Reversible redox couple | rsc.org |
N,N-dimethylaniline and its derivatives are well-established as excellent electron donors, a property central to their reactivity. The electron transfer can be initiated either electrochemically, as described above, or photochemically. In photoinduced electron transfer (PET), absorption of light by a suitable acceptor molecule can lead to an excited state capable of oxidizing the aniline derivative.
Studies involving N,N-dimethylaniline (DMA) and semiconductor nanoparticles like cadmium sulfide (B99878) (CdS) have demonstrated efficient PET. The fluorescence of CdS is quenched by DMA, which donates an electron from its highest occupied molecular orbital (HOMO) to the valence band of the excited CdS. mdpi.com This process results in the formation of the DMA radical cation (DMA•+) and a reduced CdS nanoparticle. mdpi.com The oxidation potential for this process, E(D/D+), is approximately 0.76 V vs. SCE, consistent with electrochemical measurements. mdpi.com
These aniline derivatives can also form charge-transfer (CT) complexes with strong electron acceptors like C60 fullerene. These complexes exhibit new absorption bands corresponding to the CT transition. The energy of this transition is correlated with the ionization potential of the specific aniline derivative, with electron-donating substituents on the aniline ring lowering the energy required for charge transfer.
Cycloaddition Reactions and Regioselectivity Control
The trifluoromethyl (CF3) group is a strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the aromatic ring in this compound. This influence is particularly important in cycloaddition reactions, where it can control the regioselectivity of the bond-forming steps.
While specific cycloaddition studies involving this compound as a reactant are limited, the behavior of other trifluoromethylated compounds in such reactions provides a strong basis for predicting its reactivity. In [3+2] cycloaddition reactions, for example between a nitrile imine and a trifluoromethylated reactant, the regioselectivity is governed by the electronic demands of the interacting molecules. A plausible mechanism involves the in situ generation of a nitrile imine from a hydrazonoyl chloride precursor in the presence of a base. This 1,3-dipole then reacts with a dipolarophile. The regiochemical outcome is dictated by the alignment of the dipoles to best stabilize the transition state, often leading to a single major regioisomer. For instance, the reaction of a nitrile imine with CF3CN has been shown to regioselectively produce 5-trifluoromethyl 1,2,4-triazoles.
Similarly, solvent choice can exert significant control over the reaction pathway and regioselectivity. In the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane, switching the solvent from N,N-dimethylacetamide (DMAc) to 1,2-dichloroethane (B1671644) (DCE) completely changes the outcome from a [3+2] cycloaddition (yielding pyrazolines) to a [2+1] cycloaddition (yielding cyclopropanes). This demonstrates that the reaction environment can stabilize different intermediates or transition states, thereby directing the reaction to a specific regioisomeric product. The electron-withdrawing nature of the trifluoromethyl group on the aniline ring is expected to similarly influence its participation in cycloaddition reactions by modulating the nucleophilicity and electronic character of the aromatic system.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The interplay between the electron-donating N,N-dimethylamino group and the strongly electron-withdrawing trifluoromethyl group dictates the kinetic and thermodynamic behavior of the molecule in chemical reactions. While specific experimental data on the reaction kinetics and thermodynamics of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be derived from established principles of physical organic chemistry and studies on similarly substituted aniline derivatives.
The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups. nih.gov Its strong inductive effect (-I) significantly reduces the electron density of the aromatic ring and the nitrogen atom of the amino group. This deactivation of the ring makes electrophilic aromatic substitution reactions slower compared to unsubstituted aniline or N,N-dimethylaniline. The decrease in nucleophilicity of the aromatic ring leads to a higher activation energy for the formation of the sigma complex intermediate, thus reducing the reaction rate.
Conversely, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring.
Studies on the oxidation of substituted anilines have shown that electron-withdrawing groups decrease the rate of reaction. nih.gov This is attributed to the stabilization of the ground state of the aniline derivative and destabilization of the positively charged transition state that is often formed during oxidation. Therefore, it is expected that the oxidation of this compound would proceed at a slower rate compared to N,N-dimethylaniline.
The thermodynamic aspects of reactions involving this compound are also governed by the electronic effects of the substituents. In reactions where the aniline derivative acts as a nucleophile, the presence of the electron-withdrawing trifluoromethyl group will generally make the reaction less exothermic (less negative ΔH) and potentially less spontaneous (less negative or more positive ΔG) compared to reactions with more electron-rich anilines.
Computational studies on related aniline derivatives, such as 4-methyl aniline, have been employed to determine thermodynamic parameters for various reactions. mdpi.com Similar theoretical calculations for this compound would be invaluable in quantifying the enthalpy, entropy, and Gibbs free energy changes associated with its reactions. Such studies could provide detailed insights into the stability of reactants, intermediates, transition states, and products.
In the absence of direct experimental data, the Hammett equation can be a useful tool to estimate the reactivity of this compound. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The trifluoromethyl group has a large positive σ value, indicative of its strong electron-withdrawing nature. For reactions with a negative ρ value (where a positive charge develops in the transition state, typical for electrophilic aromatic substitution), the rate constant for this compound would be significantly smaller than that for N,N-dimethylaniline.
A summary of the expected kinetic and thermodynamic effects of the trifluoromethyl group on the reactivity of the N,N-dimethylaniline core is presented in the table below.
| Reaction Type | Kinetic Effect (Rate) | Thermodynamic Effect (Equilibrium) |
| Electrophilic Aromatic Substitution | Decreased | Less favorable (less exothermic) |
| Oxidation (at Nitrogen or Ring) | Decreased | Less favorable (less exothermic) |
| Nucleophilic Aromatic Substitution | Increased (with appropriate leaving group) | More favorable (more exothermic) |
| Protonation of the Amino Group | Decreased basicity (lower pKa) | Equilibrium shifted towards the unprotonated form |
Table 1. Predicted Kinetic and Thermodynamic Effects of the 4-(Trifluoromethyl) Substituent on the Reactivity of N,N-dimethylaniline.
This table is a qualitative representation based on established chemical principles. Quantitative data would require specific experimental or computational studies.
This compound as a Versatile Synthetic Intermediate
The reactivity of this compound makes it a versatile intermediate in the synthesis of complex organic molecules. The dimethylamino group activates the aromatic ring, directing electrophilic substitution to the ortho position, while the trifluoromethyl group influences the electronic properties of the molecule and any subsequent derivatives.
The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component, such as anilines or phenols. researchgate.net As a derivative of N,N-dimethylaniline, this compound can serve as a potent coupling agent. The electron-donating N,N-dimethylamino group activates the aromatic ring for electrophilic attack by the diazonium salt, typically at the position para to the amino group. However, since the para position is blocked by the trifluoromethyl group, coupling occurs at the ortho position. The incorporation of the trifluoromethyl group into the dye structure can enhance properties such as lightfastness and thermal stability. While specific examples detailing the use of this compound are specialized, the general principle is well-established with various N,N-dimethylaniline derivatives. researchgate.net
Triarylmethane dyes are characterized by a central carbon atom attached to three aromatic rings. sci-hub.st N,N-dimethylaniline and its derivatives are common precursors for these dyes, providing one or more of the aryl groups. google.comresearchgate.net The synthesis can proceed through various routes, including the condensation of an aromatic aldehyde with two equivalents of an aniline derivative. sci-hub.st this compound can be employed in such syntheses to introduce a trifluoromethyl-substituted phenyl group into the final dye structure. This modification can significantly impact the electronic absorption spectrum, and therefore the color, of the dye, as well as its stability and solubility.
| Dye Class | Role of this compound | Key Reaction Type | Potential Benefit of -CF3 Group |
| Azo Dyes | Coupling Component | Electrophilic Aromatic Substitution | Enhanced lightfastness, thermal stability |
| Triarylmethane Dyes | Aryl Group Precursor | Condensation with Carbonyls/Oxidation | Altered color, improved stability |
The presence of fluorine, particularly the trifluoromethyl (-CF3) group, is a prominent feature in modern agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. chemimpex.comnih.govnih.gov Aniline derivatives containing the trifluoromethyl group are critical building blocks for a wide range of pesticides. chemimpex.comchemimpex.com For instance, 2,6-dichloro-4-(trifluoromethyl)aniline is a key intermediate in the synthesis of the broad-spectrum insecticide Fipronil. nbinno.comgoogle.com
This compound belongs to this class of valuable fluorinated intermediates. While its direct use in commercialized products is less documented than its primary amine counterparts, it serves as a precursor in the research and development of new active ingredients. Its derivatives are investigated for potential herbicidal, insecticidal, or fungicidal activities. The N,N-dimethyl substitution provides a handle for further chemical modification, allowing for the exploration of a diverse chemical space in the quest for novel and more effective crop protection agents.
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are typically formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). edu.krdyoutube.comnanobioletters.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
Crucially, this compound is a tertiary amine, meaning it lacks the requisite protons on the nitrogen atom needed to undergo the dehydration step to form a stable imine. Therefore, it does not directly participate in the formation of Schiff bases.
However, the broader class of trifluoromethyl-substituted anilines, specifically primary amines like 4-(trifluoromethyl)aniline or 2-chloro-5-(trifluoromethyl)aniline, are readily used to synthesize Schiff bases. nih.govresearchgate.net These fluorinated Schiff bases and their metal complexes are investigated for various applications, including as catalysts and for their biological activities. The role of this compound in this context is indirect, serving as a synthetic precursor to other functional molecules rather than a direct reactant in Schiff base formation.
Development of Functional Materials
The distinct electronic properties of this compound make it an attractive building block for the synthesis of advanced functional materials with tailored characteristics.
Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by substituting the aniline monomer. Incorporating fluorine atoms into the polymer backbone is a recognized strategy to enhance thermal stability, chemical resistance, and modify electronic properties. While the direct polymerization of this compound is not widely reported, it can be considered a candidate monomer for creating novel copolymers.
By copolymerizing it with other aniline derivatives or different monomers, materials with specific properties can be targeted. The trifluoromethyl group can increase the polymer's glass transition temperature and improve its resistance to thermal degradation. Furthermore, the electronic influence of the -CF3 group can affect the conductivity and redox properties of the resulting polymer, making such materials interesting for applications in sensors, electronic devices, and coatings. Research on related fluorinated anilines supports the potential for creating polymers with these enhanced characteristics. researchgate.net
The development of n-type organic semiconductors, which transport electrons, is crucial for the advancement of organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A common molecular design strategy for creating n-type materials is to incorporate strong electron-withdrawing groups to lower the energy levels of the molecular orbitals (LUMO). researchgate.net
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used for this purpose. nih.gov this compound serves as a valuable building block for larger, conjugated molecules designed for semiconductor applications. Its structure provides a π-conjugated system with both a strong electron-donating group (-N(CH3)2) and a strong electron-withdrawing group (-CF3), creating a "push-pull" system. This intramolecular charge-transfer character is highly desirable for materials with nonlinear optical (NLO) properties. researchgate.net Molecules derived from this and similar fluorinated anilines are investigated for their potential in optoelectronic devices, where their ability to influence charge transport and interact with light is paramount. researchgate.netresearchgate.net
| Material Class | Potential Role of this compound | Desired Property Enhancement |
| Polymers/Copolymers | Fluorinated Monomer | Thermal Stability, Chemical Resistance |
| Organic Semiconductors | Building Block for π-conjugated systems | n-Type Conduction, Nonlinear Optical Response |
Role as Promoters in Resin Curing
In the realm of polymer chemistry, particularly in the curing of resins such as epoxies and vinyl esters, tertiary amines play a crucial role as catalysts or promoters. These compounds accelerate the curing process, which is the cross-linking of polymer chains that transforms a liquid resin into a hard, durable solid. The catalytic activity of a tertiary amine is primarily dependent on the availability of the lone pair of electrons on the nitrogen atom, which facilitates the ring-opening of the epoxy group and subsequent polymerization reactions.
This compound, as a tertiary amine, is expected to function as such a promoter. However, the presence of the trifluoromethyl (-CF3) group on the aniline ring significantly influences its catalytic efficacy. The -CF3 group is a strong electron-withdrawing group, which reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the dimethylamino group. This reduction in electron density decreases the basicity of the amine, making the lone pair of electrons less available to participate in the catalytic cycle.
As a result, this compound is anticipated to be a less potent promoter for resin curing compared to its non-fluorinated counterpart, N,N-dimethylaniline. While it will still facilitate the curing reaction, the rate of acceleration is expected to be slower. This characteristic can be advantageous in applications where a longer pot life (the period during which the resin remains liquid and workable) is desired, allowing for more controlled processing of the resin system. The selection of this compound as a promoter would, therefore, represent a trade-off between curing speed and processing window.
Structure-Reactivity and Structure-Property Relationships (SAR/SPR)
The distinct chemical features of this compound make it an excellent candidate for studying structure-activity relationships (SAR) and structure-property relationships (SPR). These studies are fundamental to understanding how the molecular structure of a chemical compound influences its reactivity and the properties of the materials derived from it.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. nih.govresearcher.life In the context of chemical reactivity, QSAR models can be developed to correlate various molecular descriptors with the reaction rate or catalytic activity of a series of related compounds.
For aniline derivatives, including this compound, QSAR models can be employed to predict their reactivity as resin curing promoters. The development of such a model would typically involve the following steps:
Data Set Collection: A series of aniline derivatives with varying substituents would be synthesized or obtained.
Experimental Activity Measurement: The catalytic activity of each compound in a specific resin curing reaction would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors can be electronic (e.g., Hammett constants, partial atomic charges), steric (e.g., molecular volume, surface area), or topological in nature.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the calculated descriptors to the experimentally measured activity.
Model Validation: The predictive power of the developed QSAR model would be assessed using internal and external validation techniques.
The Hammett constant (σ) is a key descriptor in QSAR studies for aromatic compounds. It quantifies the electronic effect of a substituent on the reactivity of a reaction center. The trifluoromethyl group has a positive Hammett constant (σp = 0.54), indicating its strong electron-withdrawing nature. theiet.org A QSAR model for the catalytic activity of substituted anilines would likely show a negative correlation with the Hammett constant, meaning that as the electron-withdrawing strength of the substituent increases (higher σ value), the catalytic activity decreases.
Below is a hypothetical interactive data table illustrating the relationship between the Hammett constant of a para-substituent on N,N-dimethylaniline and its predicted relative reactivity as a resin curing promoter, based on QSAR principles.
| Substituent | Hammett Constant (σp) | Predicted Relative Reactivity |
| -OCH3 | -0.27 | High |
| -CH3 | -0.17 | Moderate-High |
| -H | 0.00 | Moderate |
| -Cl | 0.23 | Moderate-Low |
| -CF3 | 0.54 | Low |
| -NO2 | 0.78 | Very Low |
Note: This table is for illustrative purposes to demonstrate the expected trend based on electronic effects and is not based on experimental data for this specific reaction.
Fluorine Substitution Effects on Material Performance
The incorporation of fluorine atoms, and particularly trifluoromethyl groups, into polymer structures can have a profound impact on the final material properties. mdpi.com These effects are a direct consequence of the unique properties of the fluorine atom, including its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond.
When this compound is used as a component in the synthesis of polymers, such as in the curing of epoxy resins, it can impart several desirable characteristics to the resulting material:
Enhanced Thermal Stability: The high strength of the C-F bond contributes to increased thermal stability of the polymer network. acs.orgresearchgate.netnih.gov Fluorinated polymers often exhibit higher decomposition temperatures compared to their non-fluorinated analogs. mdpi.com
Improved Chemical Resistance: The inertness of the C-F bond and the shielding effect of the fluorine atoms protect the polymer backbone from chemical attack, leading to enhanced resistance to solvents, acids, and bases. researchgate.net
Reduced Surface Energy and Hydrophobicity: The presence of trifluoromethyl groups on the polymer surface lowers its surface energy, resulting in materials that are hydrophobic and oleophobic (repellent to both water and oils). researchgate.netcnrs.fr This can be beneficial for applications requiring non-stick or self-cleaning surfaces.
Lower Dielectric Constant: The low polarizability of the C-F bond leads to materials with a lower dielectric constant and dissipation factor. mdpi.com This is a critical property for materials used in high-frequency electronic applications, such as printed circuit boards and microelectronic packaging, as it reduces signal loss and crosstalk.
The following interactive data table provides a comparative overview of the expected properties of an epoxy resin cured with a standard amine hardener versus one where a portion of the hardener is a fluorinated amine like this compound.
| Property | Standard Epoxy Resin | Fluorinated Epoxy Resin |
| Glass Transition Temperature (Tg) | ~150 °C | Potentially higher |
| Thermal Decomposition Temp. (TGA) | ~350 °C | > 350 °C |
| Water Absorption | ~0.5% | < 0.5% |
| Dielectric Constant (1 MHz) | ~3.5 | < 3.0 |
| Surface Contact Angle (Water) | ~70° | > 90° |
Note: The values in this table are representative and intended to illustrate the general effects of fluorine incorporation. Actual values will depend on the specific resin system and curing conditions.
Q & A
Q. What synthetic methodologies are employed for incorporating N,N-dimethyl-4-(trifluoromethyl)aniline into multi-component reactions, and how are reaction conditions optimized?
this compound is utilized in three-component aminoselenation reactions, where it reacts with aryne precursors (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) and phenylselenyl bromide under KF/18-crown-6 catalysis in THF at 65°C. Optimization involves adjusting stoichiometry (e.g., 0.25 mmol of the aniline derivative) and purification via flash column chromatography (Pet. ether/DCM = 95:5) to isolate products like N-methyl-2-(phenylselanyl)-N-(4-(trifluoromethyl)phenyl)aniline with 28% yield. Elevated temperatures and crown ethers enhance reactivity by stabilizing fluoride ions, critical for aryne generation .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound and its derivatives?
¹H/¹³C NMR and HRMS are indispensable. For example, in allylation reactions, ¹H NMR of derivatives like (E)-N,N-dimethyl-4-(1-(4-nitrophenyl)-3-phenylallyl)aniline reveals characteristic allylic proton couplings (J = 12–16 Hz), while HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 397.1412). Purity is validated via melting point consistency and absence of extraneous peaks in ¹⁹F NMR (e.g., δ −62 ppm for -CF₃) .
Advanced Research Questions
Q. How do the electron-donating dimethylamino and electron-withdrawing trifluoromethyl groups influence the reactivity of this compound in organocatalytic reactions?
The juxtaposition of electron-donating (-NMe₂) and electron-withdrawing (-CF₃) groups creates a polarized aromatic system, enabling dual functionality as both a nucleophile and electrophile. In thiomethylation reactions, the electron-rich aniline stabilizes hypervalent iodine intermediates (e.g., VI'), facilitating NaBH₄-mediated reduction to yield thioacetals (32% yield). Computational analysis of charge distribution and Hammett parameters (σ⁺) is recommended to rationalize regioselectivity and intermediate stability .
Q. How can researchers address low yields (e.g., <30%) in selenium-containing derivatives synthesized from this compound?
Low yields often stem from competing pathways or intermediate instability. Strategies include:
- Screening alternative catalysts (e.g., CsF instead of KF) to improve aryne generation efficiency.
- Employing low-temperature reaction conditions (−78°C) to suppress side reactions.
- Utilizing LC-MS to identify byproducts (e.g., diarylselenides) and adjusting stoichiometric ratios accordingly. Post-reaction quenching with NaBH₄ stabilizes intermediates for isolation .
Q. What role does this compound play in the development of fluorescent probes, and how are photophysical properties modulated?
While not directly a fluorophore, its derivatives (e.g., ethynyl-modified analogs) exhibit tunable emission via intramolecular charge transfer (ICT). For instance, N,N-dimethyl-4-((trifluoromethylthio)ethynyl)aniline shows bathochromic shifts in λₑₘ upon solvent polarity changes. Time-resolved fluorescence spectroscopy and TD-DFT calculations correlate substituent effects (e.g., -CF₃ vs. -SMe) with quantum yield (Φ) and Stokes shift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
